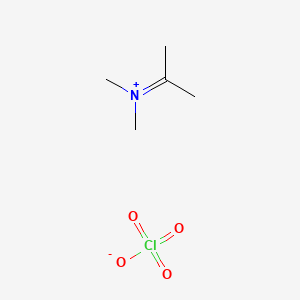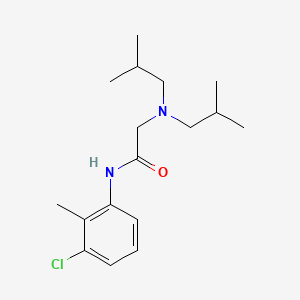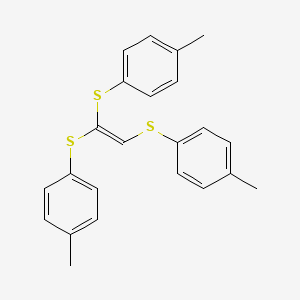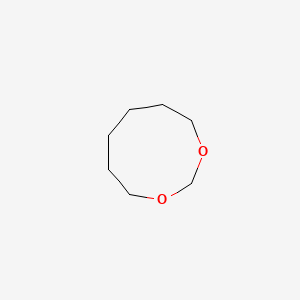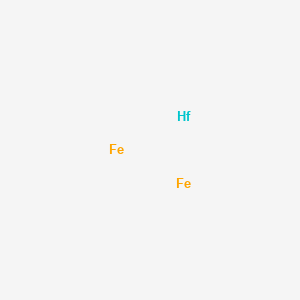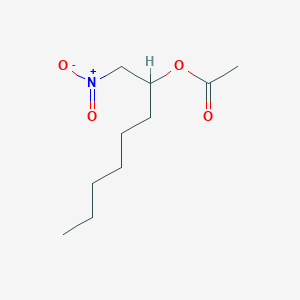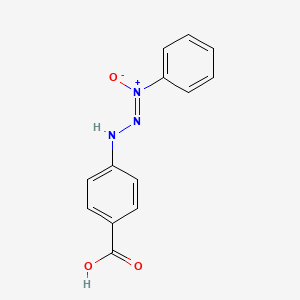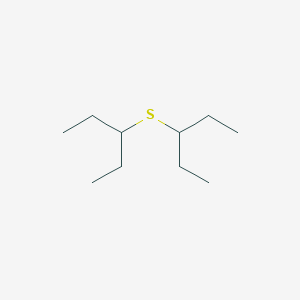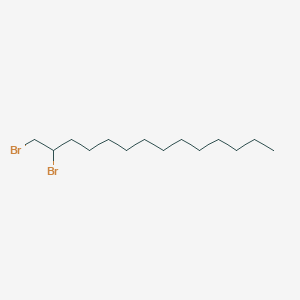
1,2-Dibromotetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibromotetradecane is an organic compound with the molecular formula C14H28Br2. It is a member of the dibromoalkane family, characterized by the presence of two bromine atoms attached to a tetradecane backbone. This compound is primarily used in organic synthesis and various industrial applications due to its reactivity and unique properties.
Preparation Methods
1,2-Dibromotetradecane can be synthesized through several methods. One common approach involves the bromination of tetradecane using bromine in the presence of an inert solvent such as carbon tetrachloride or chloroform. The reaction typically proceeds under mild conditions, yielding this compound as the primary product . Industrial production methods often involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1,2-Dibromotetradecane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The compound can be reduced to tetradecane using reducing agents like zinc and hydrochloric acid.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium tert-butoxide for elimination, and zinc for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Dibromotetradecane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other brominated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism by which 1,2-dibromotetradecane exerts its effects involves the reactivity of the bromine atoms. These atoms can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in biological systems, the compound may interact with cellular components, leading to changes in cell function and metabolism .
Comparison with Similar Compounds
1,2-Dibromotetradecane can be compared with other dibromoalkanes such as 1,1-dibromotetradecane and 1,2-dibromoethane. While all these compounds contain two bromine atoms, their reactivity and applications differ:
1,1-Dibromotetradecane: Similar in structure but with both bromine atoms on the same carbon, leading to different reactivity and applications.
1,2-Dibromoethane: A smaller molecule with different physical properties and uses, such as in fumigation and as a lead scavenger in gasoline.
The uniqueness of this compound lies in its specific structure, which allows for a range of chemical reactions and applications not possible with other dibromoalkanes.
Properties
CAS No. |
6064-45-5 |
|---|---|
Molecular Formula |
C14H28Br2 |
Molecular Weight |
356.18 g/mol |
IUPAC Name |
1,2-dibromotetradecane |
InChI |
InChI=1S/C14H28Br2/c1-2-3-4-5-6-7-8-9-10-11-12-14(16)13-15/h14H,2-13H2,1H3 |
InChI Key |
RMIIYTFMCDXNEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


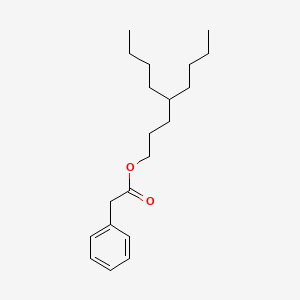
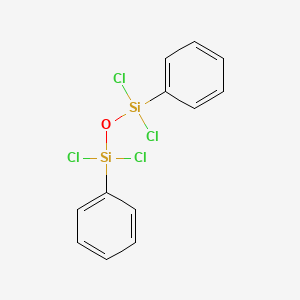
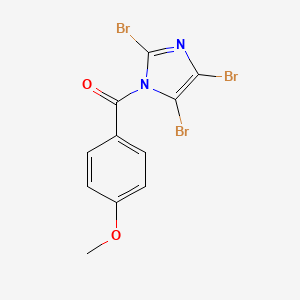
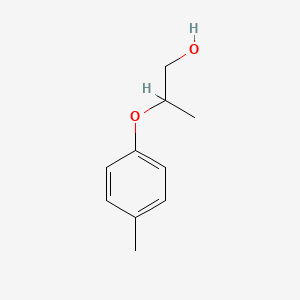
![2-[2-(2-Methylphenyl)diazenyl]-1-naphthalenol](/img/structure/B14729757.png)
